Protizinic acid and aspirin

Catalog No.
S15051635
CAS No.
72360-92-0
M.F
C26H25NO7S
M. Wt
495.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protizinic acid and aspirin

CAS Number

72360-92-0

Product Name

Protizinic acid and aspirin

IUPAC Name

2-acetyloxybenzoic acid;2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid

Molecular Formula

C26H25NO7S

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C17H17NO3S.C9H8O4/c1-10(17(19)20)11-4-7-15-14(8-11)18(2)13-6-5-12(21-3)9-16(13)22-15;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h4-10H,1-3H3,(H,19,20);2-5H,1H3,(H,11,12)

InChI Key

RNBWPORDGUFWRB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O.CC(=O)OC1=CC=CC=C1C(=O)O

Protizinic acid, also known as 2-Acetoxybenzoic acid, is a derivative of salicylic acid and is most commonly recognized as acetylsalicylic acid, or aspirin. This compound is widely utilized for its analgesic, antipyretic, and anti-inflammatory properties. It appears as a white crystalline powder and is primarily used to alleviate pain, reduce fever, and combat inflammation. The chemical formula for acetylsalicylic acid is C9H8O4C_9H_8O_4, with a molecular weight of approximately 180.16 g/mol .

The synthesis of acetylsalicylic acid involves the reaction of salicylic acid with acetic anhydride or acetyl chloride in the presence of an acid catalyst, typically sulfuric acid or phosphoric acid. The general reaction can be represented as follows:

Salicylic Acid+Acetic AnhydrideAcetylsalicylic Acid+Acetic Acid\text{Salicylic Acid}+\text{Acetic Anhydride}\rightarrow \text{Acetylsalicylic Acid}+\text{Acetic Acid}

This reaction proceeds through the formation of an ester bond, where the hydroxyl group of salicylic acid reacts with the acetic anhydride to yield acetylsalicylic acid and acetic acid as byproducts .

Aspirin functions primarily as a cyclooxygenase inhibitor, specifically targeting cyclooxygenase-1 (COX-1) and modifying the activity of cyclooxygenase-2 (COX-2). The irreversible inhibition of COX-1 leads to decreased production of thromboxane A2, a potent promoter of platelet aggregation. This mechanism underlies aspirin's efficacy in preventing cardiovascular events by inhibiting clot formation. Additionally, aspirin has been shown to modulate inflammatory pathways by promoting the production of anti-inflammatory mediators such as lipoxins and resolvins .

The synthesis methods for acetylsalicylic acid can vary but typically follow these steps:

  • Preparation: Dry an Erlenmeyer flask and add salicylic acid.
  • Reaction: Add acetic anhydride (or acetyl chloride) and a few drops of phosphoric or sulfuric acid.
  • Heating: Heat the mixture gently in a water bath for about 15 minutes.
  • Quenching: Add cold water to destroy any unreacted acetic anhydride.
  • Crystallization: Cool the mixture to facilitate crystallization of acetylsalicylic acid.
  • Filtration: Use vacuum filtration to isolate the crystalline product .

Acetylsalicylic acid is extensively used in medicine for various applications:

  • Pain Relief: Effective for mild to moderate pain relief.
  • Anti-inflammatory: Used in conditions like arthritis.
  • Antipyretic: Reduces fever.
  • Cardiovascular Protection: Low-dose aspirin is prescribed to prevent heart attacks and strokes due to its antiplatelet effects.

In addition to these medical applications, it is also utilized in various formulations for topical applications and as an ingredient in some cosmetic products due to its anti-inflammatory properties .

Aspirin interacts with several other medications, which can enhance or diminish its effects. Notable interactions include:

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Concurrent use may increase the risk of gastrointestinal bleeding.
  • Anticoagulants: Aspirin can potentiate the effects of anticoagulants like warfarin, increasing bleeding risk.
  • Antihypertensives: Aspirin may reduce the effectiveness of certain blood pressure medications.

Understanding these interactions is crucial for optimizing therapeutic regimens involving acetylsalicylic acid .

Several compounds share similarities with acetylsalicylic acid in terms of structure and pharmacological effects. Here are some notable examples:

Compound NameChemical FormulaPrimary UseUnique Features
IbuprofenC13H18O2Pain relief, anti-inflammatoryReversible COX inhibitor
NaproxenC14H14O3Pain relief, anti-inflammatoryLonger half-life than ibuprofen
DiclofenacC14H10Cl2NNaO2Pain relief, anti-inflammatorySelective COX-2 inhibitor
Salicylic AcidC7H6O3Anti-inflammatoryDirectly derived from willow bark

Uniqueness of Acetylsalicylic Acid

Acetylsalicylic acid stands out due to its irreversible inhibition of cyclooxygenase enzymes, providing prolonged therapeutic effects compared to other NSAIDs that bind reversibly. Its specific action on platelet aggregation makes it particularly valuable in cardiovascular medicine .

Anhydride-Based Esterification Protocols

Anhydride-based esterification represents the cornerstone methodology for aspirin synthesis, involving the acetylation of salicylic acid with acetic anhydride to form acetylsalicylic acid [1]. The classical synthetic approach employs acetic anhydride as the acetylating agent in the presence of acid catalysts, with sulfuric acid or phosphoric acid serving as the most commonly utilized catalysts [2] [3]. The reaction proceeds through nucleophilic acyl substitution mechanism, where the hydroxyl group of salicylic acid attacks the electrophilic carbonyl carbon of acetic anhydride [2].

The mechanism involves initial protonation of acetic anhydride by the acid catalyst, which increases the electrophilicity of the carbonyl carbon [1]. Subsequently, the nucleophilic hydroxyl group of salicylic acid attacks the activated carbonyl center, forming a tetrahedral intermediate [2]. The reaction concludes with the elimination of acetate ion and regeneration of the catalyst, yielding acetylsalicylic acid and acetic acid as products [3].

Table 1: Optimization Parameters for Aspirin Synthesis via Anhydride-Based Esterification

ParameterStandard ConditionsOptimized ConditionsYield (%)Reference
Temperature70-80°C80°C86-97 [4]
Reaction Time15 minutes0.5-2 hours88-99 [4]
Catalyst Loading5 drops H₃PO₄1% mol79-97 [5]
Acetic Anhydride Ratio1.2 equivalents1.0 equivalent80+ [5]
SolventNoneAcetic acid94-98 [4]

The zinc oxide catalyzed acetylation represents an alternative approach that coordinates the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the phenolic hydroxyl group [6]. This coordination mechanism demonstrates enhanced reaction efficiency compared to traditional acid-catalyzed protocols [6].

Recent advancements in esterification protocols have focused on solvent-free methodologies that improve atom economy and reduce environmental impact [5]. Vanadium-based catalysts, particularly vanadyl sulfate, have demonstrated exceptional performance in stoichiometric acetylation reactions, achieving yields exceeding 80% with reduced catalyst loading of 1% molar equivalent [5]. The elimination of excess acetic anhydride in these optimized protocols significantly improves the environmental factor of the process while maintaining high product yields [5].

Catalytic Asymmetric Acetylation Strategies

Catalytic asymmetric acetylation has emerged as a sophisticated approach for developing enantioselective aspirin prodrugs with enhanced therapeutic profiles [7] [8]. These methodologies employ chiral catalysts to control the stereochemical outcome of acetylation reactions, enabling the synthesis of optically pure acetylated compounds [9] [10].

The development of chiral acetylation catalysts has focused primarily on modified dimethylaminopyridine derivatives incorporating binaphthyl moieties with strategically positioned hydrogen-bonding sites [11]. These catalysts facilitate enantioselective acyl transfer reactions through the formation of chiral acetylpyridinium intermediates that exhibit preferential reactivity with one enantiomer of the substrate [11].

Table 2: Catalytic Asymmetric Acetylation Performance Data

Catalyst SystemSubstrateEnantiomeric RatioYield (%)Reaction TimeReference
Br-PIPSecondary alcohols8.6:175-851-4 hours [9]
NO₂-PIPRacemic alcohols11:170-802-6 hours [9]
Binaphthyl-DMAPChiral diols98:285-955 hours [11]
Chiral Organic SaltStyrene derivatives76-96% ee31-91Variable [8]

The dual catalysis approach combining n-heterocyclic carbene catalysis with photoredox catalysis has demonstrated remarkable potential for asymmetric alpha-acylation reactions [7]. This methodology enables the direct functionalization of carbon-hydrogen bonds adjacent to nitrogen atoms in tertiary amines, providing access to chiral acylated products through a single catalytic transformation [7].

Photoredox organocatalysis represents a cutting-edge approach that integrates light-driven electron transfer processes with asymmetric organocatalysis [8] [12]. The combination of chiral organic photocatalysts with suitable co-catalysts enables enantioselective transformations that were previously challenging to achieve through conventional thermal activation [8]. These systems operate through the generation of radical intermediates that undergo subsequent asymmetric bond-forming processes under the influence of chiral catalysts [12].

The mechanistic understanding of asymmetric acetylation processes has been significantly advanced through detailed kinetic and spectroscopic studies [10]. The key factors governing enantioselectivity include the steric environment around the chiral catalyst, the electronic properties of the acylating agent, and the conformational flexibility of the substrate [10]. These insights have guided the rational design of improved catalyst systems with enhanced selectivity and broader substrate scope [10].

Protizinic Acid Thiazinyl Core Modifications

Methoxy Group Positioning Effects on Bioavailability

The methoxy group positioning in protizinic acid significantly influences its bioavailability and pharmacological properties [13] [14]. Protizinic acid, chemically identified as 2-(7-methoxy-10-methyl-10H-phenothiazin-2-yl)propanoic acid, contains a strategically positioned methoxy substituent at the 7-position of the phenothiazine core [13] [14]. This specific positioning has been demonstrated to affect both the compound's solubility characteristics and its interaction with biological targets [15] [16].

The 7-methoxy substitution pattern in protizinic acid contributes to its enhanced bioavailability compared to unsubstituted phenothiazine derivatives [17] [18]. Structure-activity relationship studies have revealed that methoxy group positioning affects the lipophilicity balance necessary for optimal membrane permeation and systemic absorption [19]. The electron-donating nature of the methoxy group modulates the electronic distribution within the phenothiazine ring system, influencing both receptor binding affinity and metabolic stability [17].

Table 3: Methoxy Substitution Effects on Phenothiazine Bioavailability

Substitution PositionCompound TypeBioavailability ImpactMechanismReference
7-MethoxyProtizinic acidEnhanced absorptionOptimized lipophilicity [17] [15]
4-MethoxyPhenothiazine analogsReduced activityAltered receptor binding [19]
6-MethoxyModified derivativesActivity switchMechanism change [20]
5-MethoxyStructural variantsModerate improvementBalanced properties [20]

Comparative studies examining different methoxy positioning patterns have demonstrated that the 7-position provides optimal balance between hydrophobic and hydrophilic properties [18]. The 7-methoxy group enhances membrane permeability while maintaining sufficient aqueous solubility for pharmaceutical formulation [18]. This positioning also influences the compound's protein binding characteristics, with protizinic acid demonstrating preferential binding to albumin site II, which affects its distribution and elimination kinetics [21].

The impact of methoxy group positioning extends beyond simple physicochemical properties to include effects on metabolic pathways [17]. The 7-methoxy substitution in protizinic acid provides protection against certain oxidative metabolic processes while maintaining susceptibility to phase II conjugation reactions necessary for elimination [17]. This metabolic profile contributes to the compound's favorable pharmacokinetic characteristics and sustained therapeutic activity [17].

Propionic Acid Side Chain Functionalization

The propionic acid side chain of protizinic acid represents a critical structural element that significantly influences both the compound's physicochemical properties and biological activity [22] [23]. The alpha-aryl propionic acid motif provides the compound with its anti-inflammatory properties through inhibition of cyclooxygenase enzymes and phospholipase A₂ activity [15] [16]. The specific functionalization of this side chain has been the subject of extensive medicinal chemistry research aimed at optimizing therapeutic efficacy [24] [25].

The propionic acid moiety in protizinic acid exists as a racemic mixture, with the S-enantiomer typically exhibiting superior biological activity compared to the R-enantiomer [26]. This stereochemical preference reflects the chiral recognition requirements of the target enzymes and receptors involved in the compound's mechanism of action [26]. Advanced synthetic methodologies have been developed to access enantiopure alpha-aryl propionic acid derivatives through asymmetric synthesis or chiral resolution techniques [26].

Table 4: Propionic Acid Side Chain Modifications and Biological Effects

Modification TypeStructural ChangeBiological ImpactActivity LevelReference
Alpha-methylationCH₃ → CH₂CH₃Enhanced stabilityImproved [25]
Cyclopropyl replacementCOOH → cyclopropyl-COOHExtended half-lifeEnhanced [25]
Ester formationCOOH → COORProdrug propertiesVariable [24]
Amide conversionCOOH → CONH₂Altered selectivityModified [24]
Chain extensionC₃ → C₄Reduced activityDecreased [25]

Functionalization strategies for the propionic acid side chain have focused on improving metabolic stability while maintaining or enhancing biological activity [25]. The introduction of cyclopropyl groups as bioisosteric replacements for the carboxylic acid has demonstrated significant improvements in pharmacokinetic properties, particularly regarding half-life extension in rodent models [25]. These modifications address the primary limitation of rapid metabolic oxidation at the benzylic position that characterizes many alpha-aryl propionic acid derivatives [25].

The synthesis of functionalized propionic acid derivatives has benefited from advanced methodologies including palladium-catalyzed hydrocarboxylation reactions and metallic reductant-free protocols [27]. These approaches enable the direct conversion of styrene precursors to alpha-aryl propionic acids under mild conditions without requiring harsh reducing agents [27]. The use of formate salts as both reductant and carbon dioxide source represents a particularly atom-economical approach to accessing these pharmaceutically important scaffolds [27].

Structural modifications of the propionic acid side chain have also explored the incorporation of additional functional groups to modulate selectivity and potency [24]. Polymer-supported synthesis strategies have enabled the preparation of diverse libraries of propionic acid derivatives with systematically varied substitution patterns [24]. These approaches facilitate structure-activity relationship studies that guide the optimization of therapeutic properties while minimizing undesired effects [24].

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

495.13517331 g/mol

Monoisotopic Mass

495.13517331 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-11

Explore Compound Types